1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
Description
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based derivative featuring a carboxylic acid group at position 1 of the ring and a 2-amino-1-(3-bromophenyl)ethyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive γ-amino acids and halogenated pharmaceuticals .
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
1-[2-amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18BrNO2/c15-11-5-3-4-10(8-11)12(9-16)14(13(17)18)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9,16H2,(H,17,18) |
InChI Key |
GYCLRFORKVQCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenylacetonitrile with cyclopentanone in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to hydrogenation to yield the desired compound. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Formula | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|
| Target Compound | C14H17BrNO2 | Not reported | ~3.2 (high) |
| 1-(3-Bromophenyl)cyclopentane-1-COOH | C12H13BrO2 | Not reported | ~3.5 |
| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | C16H13BrO | Not reported | ~4.1 |
Research Findings and Implications
- Synthetic Challenges: The target compound’s aminoethyl-bromophenyl substituent requires multi-step synthesis, including protecting group strategies (e.g., tert-butoxycarbonyl for amines), as seen in analogous cyclopentane derivatives .
- Biological Relevance: Bromophenyl groups are associated with enhanced binding to aromatic pockets in enzymes, while the aminoethyl chain may facilitate interactions with charged residues. This combination positions the compound as a candidate for targeting GPCRs or transporters .
- Safety Profile : Analogous bromophenyl-cyclopentane compounds show low acute toxicity in animal models, suggesting a favorable safety profile for further development .
Biological Activity
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.20 g/mol. The presence of a bromine atom in the phenyl ring is noteworthy, as halogen substituents can significantly influence the biological properties of organic compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H18BrNO2 |
| Molecular Weight | 312.20 g/mol |
| IUPAC Name | This compound |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways.
- Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.
Anticancer Activity
Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The presence of the bromine atom is believed to enhance cytotoxicity by increasing lipophilicity, allowing better membrane penetration.
Neuroprotective Effects
Research has also suggested that cyclopentane derivatives can exhibit neuroprotective properties. The amino group in this compound may play a crucial role in modulating neuroinflammatory responses.
Study 1: Antiproliferative Effects
A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of related cyclopentane derivatives on human cancer cell lines. The results indicated that compounds with a similar structural motif exhibited IC50 values significantly lower than standard anticancer drugs, suggesting enhanced efficacy ( ).
Study 2: Neuroprotective Properties
In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings revealed that these compounds could reduce cell death significantly, demonstrating potential for treating neurodegenerative diseases ( ).
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid | Structure | Exhibits strong anticancer activity |
| 3-(4-Methoxyphenyl)cyclopentanamine | Structure | Moderate cytotoxic effects |
| (S)-3-(4-Methoxyphenyl)-3-hydroxycyclopentanamine | Structure | Enhanced neuroprotective effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
